molecular formula C16H15BrClNO2 B2584815 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351607-77-6

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No. B2584815
CAS RN: 1351607-77-6
M. Wt: 368.66
InChI Key: BUHHHUIVNUEBMT-UHFFFAOYSA-N
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Description

The compound “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” is likely to be a benzamide derivative due to the presence of the “-N-(2-hydroxy-2-phenylpropyl)benzamide” moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are commonly used in the synthesis of various organic compounds and have applications in chemistry and pharmacology .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with bromine and chlorine substituents on the benzene ring, and a 2-hydroxy-2-phenylpropyl group attached to the nitrogen of the amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms could increase its density and boiling point compared to benzamide. The amide group could allow for hydrogen bonding, potentially making it more soluble in polar solvents .

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

Studies on benzamide derivatives, like those on 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, focus on their synthesis, X-ray structure characterization, and Hirshfeld surface analysis. These compounds, through DFT calculations, reveal significant insights into their intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the structural stability and potential applications in designing new materials and pharmaceuticals (Saeed et al., 2020).

Hydrogen Bond Analysis in Benzamides

The intramolecular hydrogen bond analysis in 2-hydroxy-benzamides, which share structural similarities with the compound , highlights the importance of understanding the hydrogen bonding for predicting the properties and reactivity of such compounds. This analysis is essential for drug design and material science, providing insights into the molecular conformation and stability (Kawski et al., 2006).

Asymmetric Synthesis Utilization

The use of 5H-alkyl-2-phenyl-oxazol-4-ones, accessible through the cyclization of mono-alpha-haloimides (derivatives related to benzamides), in asymmetric synthesis to produce alpha-hydroxycarboxylic acid derivatives, showcases the potential applications in synthesizing biologically active molecules. This approach is particularly relevant for developing novel pharmaceuticals and studying their biological activities (Trost et al., 2004).

Synthesis of Benzofuran Analogues

The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde illustrates the chemical versatility and potential pharmaceutical applications of compounds structurally related to 5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide. These analogues, evaluated for their antimicrobial and pharmacological activities, highlight the importance of such compounds in developing new drugs and understanding their mechanism of action (Parameshwarappa et al., 2008).

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, but it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in organic synthesis or as a pharmacological agent, among other possibilities .

properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-16(21,11-5-3-2-4-6-11)10-19-15(20)13-9-12(17)7-8-14(13)18/h2-9,21H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHHHUIVNUEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)Br)Cl)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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